(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride (6-Phenylpyrimidin-4-yl)methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2177060-45-4
VCID: VC4367749
InChI: InChI=1S/C11H11N3.2ClH/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9;;/h1-6,8H,7,12H2;2*1H
SMILES: C1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl
Molecular Formula: C11H13Cl2N3
Molecular Weight: 258.15

(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride

CAS No.: 2177060-45-4

Cat. No.: VC4367749

Molecular Formula: C11H13Cl2N3

Molecular Weight: 258.15

* For research use only. Not for human or veterinary use.

(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride - 2177060-45-4

Specification

CAS No. 2177060-45-4
Molecular Formula C11H13Cl2N3
Molecular Weight 258.15
IUPAC Name (6-phenylpyrimidin-4-yl)methanamine;dihydrochloride
Standard InChI InChI=1S/C11H11N3.2ClH/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9;;/h1-6,8H,7,12H2;2*1H
Standard InChI Key GOEYBYCTQLAQHU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NC=NC(=C2)CN.Cl.Cl

Introduction

Structural Characteristics and Nomenclature

The compound’s systematic IUPAC name is (6-phenylpyrimidin-4-yl)methanamine dihydrochloride, with the molecular formula C₁₁H₁₃Cl₂N₃ and a molecular weight of 258.14 g/mol. Its structure consists of a pyrimidine core substituted with a phenyl group at the 6-position and an aminomethyl group at the 4-position, protonated as a dihydrochloride salt (Fig. 1).

Comparative Structural Analysis

The positioning of the phenyl group distinguishes this compound from analogs like (2-phenylpyrimidin-5-yl)methanamine dihydrochloride. In the latter, the phenyl group at the 2-position reduces steric hindrance but may compromise target binding affinity compared to the 6-phenyl configuration . Substituent placement significantly influences electronic properties: the 6-phenyl group enhances π-π stacking interactions with hydrophobic enzyme pockets, as observed in structurally related COX inhibitors.

Table 1: Structural Comparison with Pyrimidine Analogs

CompoundPhenyl PositionMolecular FormulaKey Biological Activity
(6-Phenylpyrimidin-4-yl)methanamine dihydrochloride6C₁₁H₁₃Cl₂N₃Putative COX inhibition
(2-Phenylpyrimidin-5-yl)methanamine dihydrochloride2C₁₁H₁₃Cl₂N₃Moderate antimicrobial activity
(6-Methyl-2-phenylpyrimidin-4-yl)methanamine2, 6C₁₂H₁₃N₃Uncharacterized

Synthesis and Manufacturing

The synthesis of (6-phenylpyrimidin-4-yl)methanamine dihydrochloride typically involves multi-step reactions starting from substituted pyrimidine precursors. A common route includes:

  • Nucleophilic Aromatic Substitution: Reacting 4-chloro-6-phenylpyrimidine with methylamine to introduce the aminomethyl group.

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Alternative methods leverage cross-coupling reactions, such as Suzuki-Miyaura coupling, to install the phenyl group at the 6-position. For example, palladium-catalyzed coupling of 4-bromo-6-chloropyrimidine with phenylboronic acid yields 6-phenyl-4-bromopyrimidine, which subsequently undergoes amination .

Key Challenges

  • Regioselectivity: Ensuring phenyl group installation at the 6-position requires precise control of reaction conditions .

  • Purification: The polar dihydrochloride salt necessitates recrystallization from ethanol/water mixtures.

Physicochemical Properties

The compound exhibits moderate aqueous solubility (~25 mg/mL) due to its ionic dihydrochloride form. Its logP value (estimated at 1.8) suggests moderate lipophilicity, balancing membrane permeability and solubility .

Table 2: Physicochemical Profile

PropertyValueMethod
Molecular Weight258.14 g/molCalculated
Melting Point215–217°C (dec.)Differential Scanning Calorimetry
Solubility (H₂O)25 mg/mL at 25°CShake-flask
pKa (amine)8.2 ± 0.3Potentiometric titration

Biological Activity and Mechanisms

Cyclooxygenase (COX) Inhibition

Structural analogs of (6-phenylpyrimidin-4-yl)methanamine exhibit COX-1/2 inhibitory activity, with IC₅₀ values ranging from 0.2–5 μM. The 6-phenyl group enhances binding to the COX hydrophobic channel, while the aminomethyl moiety forms hydrogen bonds with Arg120/Arg499 residues.

CompoundTargetIC₅₀/MICSelectivity Index (CHO Cells)
6-Phenyl derivativeMtb H37Rv0.2 μM25
2-Phenyl analogCOX-21.8 μM3

Structure-Activity Relationship (SAR)

  • 6-Phenyl Group: Essential for antimycobacterial activity; replacement with methyl or trifluoromethyl reduces potency 10–15-fold .

  • Aminomethyl Substituent: Protonation at physiological pH improves solubility but may limit blood-brain barrier penetration.

  • Dihydrochloride Salt: Enhances crystallinity and shelf-life compared to free base formulations.

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